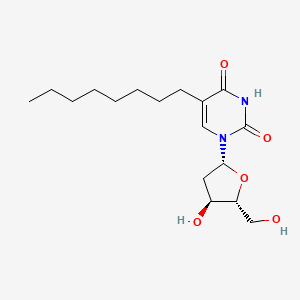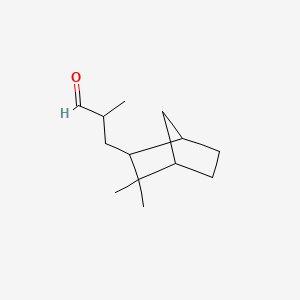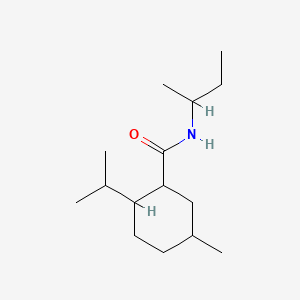
2,3-Divinylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Divinylpyridine is an organic compound with the molecular formula C9H9N. It is a derivative of pyridine, characterized by the presence of two vinyl groups attached to the second and third positions of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Divinylpyridine can be synthesized through several methods. One common approach involves the reaction of 2,3-dibromopyridine with vinyl magnesium bromide in the presence of a palladium catalyst. This method typically requires an inert atmosphere and anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic dehydrogenation of 2,3-dihydro-2,3-dimethylpyridine. This process involves the use of a dehydrogenation catalyst, such as platinum or palladium, at elevated temperatures. The reaction is carried out in a continuous flow reactor to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Divinylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions typically yield 2,3-dihydro-2,3-dimethylpyridine.
Substitution: The vinyl groups can participate in electrophilic substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as halogens or alkylating agents are used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 2,3-dihydro-2,3-dimethylpyridine.
Substitution: Various substituted pyridines depending on the electrophile used.
Applications De Recherche Scientifique
2,3-Divinylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and chemical resistance.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Some derivatives of this compound are investigated for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2,3-Divinylpyridine and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, these compounds can bind to enzyme active sites or receptor binding sites, thereby modulating their activity. The vinyl groups in this compound allow for covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .
Comparaison Avec Des Composés Similaires
2,5-Divinylpyridine: Similar in structure but with vinyl groups at the second and fifth positions.
2,3-Dimethylpyridine: Lacks the vinyl groups, making it less reactive in certain chemical reactions.
2,3-Dihydro-2,3-dimethylpyridine: A reduced form of 2,3-Divinylpyridine.
Uniqueness: this compound is unique due to the presence of two vinyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating complex molecules and materials with tailored properties .
Propriétés
Numéro CAS |
389064-82-8 |
|---|---|
Formule moléculaire |
C9H9N |
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
2,3-bis(ethenyl)pyridine |
InChI |
InChI=1S/C9H9N/c1-3-8-6-5-7-10-9(8)4-2/h3-7H,1-2H2 |
Clé InChI |
FCMUPMSEVHVOSE-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(N=CC=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


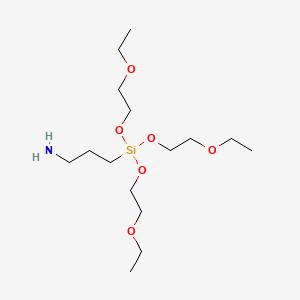


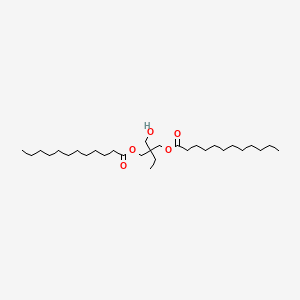

![(Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid](/img/structure/B12678868.png)

